N,N'-Diacetyl-L-cystine

Catalog No.
S524876
CAS No.
5545-17-5
M.F
C10H16N2O6S2
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Diacetyl-L-cystine

CAS Number

5545-17-5

Product Name

N,N'-Diacetyl-L-cystine

IUPAC Name

2-acetamido-3-[(2-acetamido-2-carboxyethyl)disulfanyl]propanoic acid

Molecular Formula

C10H16N2O6S2

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18)

InChI Key

YTPQSLLEROSACP-UHFFFAOYSA-N

SMILES

CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

D-7042; D-7193; D 7042; D 7193; D7042; D7193; N,N-Diacetylcystine

Canonical SMILES

CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)C)C(=O)O

Description

The exact mass of the compound N,N'-Diacetyl-L-cystine is 324.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Disulfides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Immunomodulatory Properties

DiNAC has been shown to modulate contact sensitivity/delayed type hypersensitivity (DTH) reactions in rodents. A study published in the Journal of Pharmacology and Experimental Therapeutics demonstrated that DiNAC was significantly more potent than N-acetylcysteine (NAC), the precursor molecule to DiNAC, in enhancing contact sensitivity reactions in mice []. This suggests that DiNAC may have a distinct mechanism of action compared to NAC.

The intact disulfide bridge of DiNAC is believed to be crucial for its immunomodulatory effects []. More research is needed to fully understand the specific mechanisms by which DiNAC influences the immune system.

N,N'-Diacetyl-L-cystine is a synthetic compound that serves as a disulfide dimer of N-acetylcysteine, characterized by its unique structure and biological properties. Its chemical formula is C10H16N2O6S2C_{10}H_{16}N_{2}O_{6}S_{2}, and it has a molecular weight of 324.4 g/mol. This compound is notable for its immunomodulatory effects, particularly in the context of contact sensitivity and delayed-type hypersensitivity reactions in rodent models .

Research suggests DiNAC modulates the immune system, but the precise mechanism is not fully understood []. Studies indicate it might enhance contact sensitivity, a type of immune response involving T cells []. The intact disulfide bridge in DiNAC appears to be crucial for this effect []. Additionally, DiNAC has shown anti-atherosclerotic properties in animal models, potentially by improving endothelial function. More research is needed to elucidate the complete mechanisms of action for these effects.

. Initially, N,N'-diacetyl-di-tert-butyl-L-cystine is prepared through acetylation with acetic anhydride. This intermediate is then subjected to treatment with formic acid, which serves both as a solvent and a reagent, facilitating the removal of tert-butyl groups and yielding N,N'-diacetyl-L-cystine as the final product .

  • Acetylation Reaction:
    Di tert butyl L cystine+Acetic anhydrideN N diacetyl di tert butyl L cystine\text{Di tert butyl L cystine}+\text{Acetic anhydride}\rightarrow \text{N N diacetyl di tert butyl L cystine}
  • Deprotection Reaction:
    N N diacetyl di tert butyl L cystine+Formic acidN N diacetyl L cystine+tert butyl groups\text{N N diacetyl di tert butyl L cystine}+\text{Formic acid}\rightarrow \text{N N diacetyl L cystine}+\text{tert butyl groups}

N,N'-Diacetyl-L-cystine exhibits significant biological activity, particularly as an immunomodulator. In studies involving BALB/c mice, it has been shown to enhance contact sensitivity reactions to oxazolone, demonstrating potency that is 100 to 1000 times greater than that of N-acetylcysteine. This compound influences immune responses by modulating the activity of CD8(+) T cells and can either enhance or reduce hypersensitivity reactions depending on the experimental conditions .

Furthermore, N,N'-diacetyl-L-cystine has been implicated in anti-atherosclerotic effects, improving endothelial function in hyperlipidemic animal models without altering plasma lipid levels .

The synthesis of N,N'-diacetyl-L-cystine can be achieved through a two-step process:

  • Preparation of N,N'-diacetyl-di-tert-butyl-L-cystine:
    • Dissolve di-tert-butyl-L-cystine in water.
    • Add acetic anhydride and sodium bicarbonate.
    • Stir at room temperature until the product precipitates.
  • Conversion to N,N'-diacetyl-L-cystine:
    • Heat the intermediate product with formic acid.
    • Stir under controlled temperatures until complete conversion occurs.
    • Filter and wash to isolate the final product .

This method allows for efficient synthesis while maintaining high purity levels.

N,N'-Diacetyl-L-cystine has several applications in biomedical research and potential therapeutic contexts:

  • Immunomodulation: It is primarily studied for its ability to modulate immune responses, making it relevant for conditions involving hypersensitivity and inflammation.
  • Atherosclerosis Treatment: Its anti-atherogenic properties suggest potential applications in cardiovascular disease management .
  • Research Tool: As a potent modulator of immune reactions, it serves as a valuable tool for studying immune mechanisms in various experimental models .

Interaction studies have highlighted the complex role of N,N'-diacetyl-L-cystine in immune modulation. For instance, when administered alongside glutathione-depleting agents, it further enhances hypersensitivity reactions, indicating its involvement in redox processes within immune pathways . Additionally, its interactions with other compounds like N-acetylcysteine reveal that it does not act merely as a prodrug but possesses distinct mechanisms of action.

N,N'-Diacetyl-L-cystine shares structural similarities with several other compounds but stands out due to its unique disulfide bond configuration and biological activity:

Compound NameStructure/PropertiesUnique Features
N-acetylcysteineMonomeric form; thiol groupCommonly used as a mucolytic agent; less potent immunomodulator compared to DiNAC.
GlutathioneTripeptide; contains cysteineMajor antioxidant; plays a crucial role in cellular redox state but lacks the specific immunomodulatory effects seen with DiNAC.
L-cysteineFree amino acid; thiol groupPrecursor to glutathione; less effective in modulating immune responses compared to DiNAC.
N,N'-DiethylcystamineSimilar disulfide structureLimited biological activity; primarily used in research settings rather than therapeutic applications.

N,N'-Diacetyl-L-cystine's unique disulfide bridge contributes significantly to its immunomodulatory capabilities, distinguishing it from these similar compounds .

Purity

>90% (or refer to the Certificate of Analysis)

XLogP3

-0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

324.04497858 g/mol

Monoisotopic Mass

324.04497858 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5H6NA7JU5E

Other CAS

5545-17-5

Dates

Modify: 2023-08-15
1: Böhler S, Neuhäuser-Berthold M, Wagner K, Virmani K, Bässler KH. [Cysteine in parenteral nutrition: comparative study of N-acetyl-cysteine and N,N-diacetylcystine in the rat model]. Infusionstherapie. 1988 Apr;15(2):89-92. German. PubMed PMID: 3135276.
2: Weber AL. Formation of the thioester, N,S-diacetylcysteine, from acetaldehyde and N,N'diacetylcystine in aqueous solution with ultraviolet light. J Mol Evol. 1981;17(2):103-7. PubMed PMID: 7253033.
3: Pettersson K, Kjerrulf M, Jungersten L, Johansson K, Långström G, Kalies I, Lenkei R, Walldius G, Lind L. The new oral immunomodulating drug DiNAC induces brachial artery vasodilatation at rest and during hyperemia in hypercholesterolemic subjects, likely by a nitric oxide-dependent mechanism. Atherosclerosis. 2008 Jan;196(1):275-82. PubMed PMID: 17157857.
4: Pettersson KS, Eliasson UB, Abrahamsson T, Wågberg M, Carrier M, Kengatharan KM. N,N-diacetyl-L-cystine improves endothelial function in atherosclerotic Watanabe heritable hyperlipidaemic rabbits. Basic Clin Pharmacol Toxicol. 2007 Jan;100(1):36-42. PubMed PMID: 17214609.
5: Wang P, Ren XC, Yu J, Lin Y, Wu XM. Influence of N,N'-diacetyl-L-cystine on D-galactosamine/lipopolysaccharide induced immunological liver failure in mice. Yao Xue Xue Bao. 2004 Oct;39(10):782-6. PubMed PMID: 15700816.
6: Pettersson K, Bergstrand H. The antiatherogenic effect of DiNAC: experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases. Cardiovasc Drug Rev. 2003 Summer;21(2):119-32. Review. PubMed PMID: 12847563.
7: Wågberg M, Jansson AH, Westerlund C, Ostlund-Lindqvist AM, Särnstrand B, Bergstrand H, Pettersson K. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis. J Pharmacol Exp Ther. 2001 Oct;299(1):76-82. PubMed PMID: 11561065.
8: Doggrell SA. Immunomodulation with DiNAC-- a new approach to the treatment of atherosclerosis? Expert Opin Investig Drugs. 2002 May;11(5):717-20. PubMed PMID: 11996652.
9: Boräng S, Andersson T, Thelin A, Larsson M, Odeberg J, Lundeberg J. Monitoring of the subtraction process in solid-phase representational difference analysis: characterization of a candidate drug. Gene. 2001 Jun 27;271(2):183-92. PubMed PMID: 11418239.
10: Särnstrand B, Jansson AH, Matuseviciene G, Scheynius A, Pierrou S, Bergstrand H. N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents. J Pharmacol Exp Ther. 1999 Mar;288(3):1174-84. PubMed PMID: 10027856.
11: Jaworska M, Szulińska G, Wilk M, Tautt J. Capillary electrophoretic separation of N-acetylcysteine and its impurities as a method for quality control of pharmaceuticals. J Chromatogr A. 1999 Aug 20;853(1-2):479-85. PubMed PMID: 10486756.
12: Toussaint B, Pitti C, Streel B, Ceccato A, Hubert P, Crommen J. Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography-UV detection-mass spectrometry. J Chromatogr A. 2000 Oct 27;896(1-2):191-9. PubMed PMID: 11093654.

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